molecular formula C11H15NO B1392841 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 25200-13-9

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No. B1392841
CAS RN: 25200-13-9
M. Wt: 177.24 g/mol
InChI Key: BRCLAMCVMFMRNS-UHFFFAOYSA-N
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Description

“1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is a chemical compound . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular formula of “1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is C11H15NO . The InChI code is 1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 .


Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities . Recent advances in the C(1)-functionalization of tetrahydroisoquinolines have been explored via multicomponent reactions .


Physical And Chemical Properties Analysis

The molecular weight of “1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is 161.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Isoquinoline Alkaloids Research

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound related to isoquinoline alkaloids. Research on these alkaloids has revealed various potential applications:

  • Structural Characterization : Studies have characterized isoquinoline alkaloids using NMR spectroscopy and X-ray crystallography, aiding in understanding their chemical structure and properties (Jarraya et al., 2008).

  • Norepinephrine Potentiators : Research has explored derivatives of tetrahydroisoquinolines for their enantioselectivity in norepinephrine potentiating activity. This suggests potential therapeutic applications in modulating neurotransmitter systems (Kihara et al., 1995).

  • Adrenergic Blocking and Sympatholytic Activities : Certain tetrahydroisoquinoline derivatives have been shown to possess moderate adrenergic blocking and sympatholytic activities, indicating potential in cardiovascular and nervous system therapies (Aghekyan et al., 2017).

  • Parkinson's Disease Research : Tetrahydroisoquinolines have been identified in parkinsonian and normal human brains. Their similarity to compounds inducing Parkinson's disease makes them relevant for neurological research (Niwa et al., 1991).

  • Synthesis of Biological Active Structures : Research into the synthesis of tetrahydroquinolines, which are structurally related to 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol, has implications for developing compounds with potential biological activity, such as in treating type-2 diabetes (Bunce et al., 2013).

  • Analgesic and Anti-Inflammatory Effects : Some tetrahydroisoquinoline derivatives demonstrate significant analgesic and anti-inflammatory effects, highlighting their potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).

  • Catalytic Enantioselective Synthesis : The catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogs has potential applications in the preparation of bioactive compounds and in asymmetric catalysis (Chen et al., 2013).

  • Local Anesthetic Activity and Toxicity Evaluation : The local anesthetic activity and toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives have been studied, contributing to the development of safer and more effective anesthetics (Azamatov et al., 2023).

Future Directions

Tetrahydroisoquinoline-based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, the future research directions may include the development of more potent and selective “1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” derivatives for various therapeutic applications.

properties

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)10-4-3-9(13)7-8(10)5-6-12-11/h3-4,7,12-13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCLAMCVMFMRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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